molecular formula C16H19N3O3S B4180956 2-(3-ETHOXYBENZAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

2-(3-ETHOXYBENZAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4180956
M. Wt: 333.4 g/mol
InChI Key: PTDPENUQBVMKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ETHOXYBENZAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with an ethoxybenzoyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ETHOXYBENZAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions The ethoxybenzoyl group can be introduced through acylation reactions, often using reagents like ethoxybenzoyl chloride in the presence of a base such as pyridine

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-ETHOXYBENZAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

2-(3-ETHOXYBENZAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-ETHOXYBENZAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide
  • Methyl 2-[(3-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate

Uniqueness

Compared to similar compounds, 2-(3-ETHOXYBENZAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiazole ring, in particular, is a key feature that differentiates it from other compounds and contributes to its distinct properties.

Properties

IUPAC Name

2-[(3-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-5-22-12-8-6-7-11(9-12)14(20)18-16-17-10(2)13(23-16)15(21)19(3)4/h6-9H,5H2,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDPENUQBVMKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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